molecular formula C13H19FO2 B2487360 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid CAS No. 1158076-81-3

3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid

Cat. No.: B2487360
CAS No.: 1158076-81-3
M. Wt: 226.291
InChI Key: BICNDQGYOZXKPW-UHFFFAOYSA-N
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Description

3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a fluorine atom and two methyl groups attached to an adamantane core, which is further functionalized with a carboxylic acid group. The molecular formula of this compound is C13H19FO2, and it has a molecular weight of 226.29 g/mol .

Preparation Methods

The synthesis of 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the fluorination of 5,7-dimethyladamantane, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and carboxylation reagents like carbon dioxide under basic conditions .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the fluorine atom and the carboxylic acid group may play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid can be compared with other similar compounds, such as:

    Adamantane-1-carboxylic acid: Lacks the fluorine and methyl groups, resulting in different chemical and biological properties.

    5,7-Dimethyladamantane-1-carboxylic acid: Similar structure but without the fluorine atom, which may affect its reactivity and interactions.

    3-Fluoroadamantane-1-carboxylic acid: Contains the fluorine atom but lacks the methyl groups, leading to differences in steric and electronic effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-fluoro-5,7-dimethyladamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO2/c1-10-3-11(2)5-12(4-10,9(15)16)8-13(14,6-10)7-11/h3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICNDQGYOZXKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)F)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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